Cas no 5780-36-9 (2-(Methylthio)thiophene)

2-(Methylthio)thiophene 化学的及び物理的性質
名前と識別子
-
- 2-(Methylthio)thiophene
- 2-(Methylmercapto)thiophene~Methyl 2-thienyl sulphide
- 2-methylsulfanylthiophene
- FT-0608840
- 2-(Methylsulfanyl)thiophene
- PS-5054
- AKOS005258191
- 2-(Mehtylthio)thiophene
- DTXSID30206497
- J-506504
- 2-(Methylsulfanyl)thiophene #
- MFCD00052382
- SCHEMBL438913
- 5780-36-9
- ZLSMPEVZXWDWEK-UHFFFAOYSA-N
- Thiophene, 2-(methylthio)-
- 2-methylmercaptothiophene
- STL557971
- BBL104157
- DB-025716
-
- MDL: MFCD00052382
- インチ: InChI=1S/C5H6S2/c1-6-5-3-2-4-7-5/h2-4H,1H3
- InChIKey: ZLSMPEVZXWDWEK-UHFFFAOYSA-N
- ほほえんだ: CSC1=CC=CS1
- BRN: 106272
計算された属性
- せいみつぶんしりょう: 129.99100
- どういたいしつりょう: 129.991
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 54
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 53.5A^2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.18
- ふってん: 100 °C
- フラッシュポイント: 82-84°C/15mm
- 屈折率: 1.5960
- PSA: 53.54000
- LogP: 2.47000
- ようかいせい: 未確定
2-(Methylthio)thiophene セキュリティ情報
-
記号:
- 危害声明: H319,H335
- 警告文: P261,P280,P305+P351+P338,P304+P340,P405,P501
- 危険物輸送番号:UN3334
- セキュリティの説明: S23-S24/25
-
危険物標識:
- 危険レベル:9
- セキュリティ用語:9
- 危険レベル:9
2-(Methylthio)thiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(Methylthio)thiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11763-5g |
2-(Methylthio)thiophene, 97% |
5780-36-9 | 97% | 5g |
¥1866.00 | 2023-03-16 | |
Apollo Scientific | OR4091-5g |
2-(Methylthio)thiophene |
5780-36-9 | 5g |
£64.00 | 2025-02-20 | ||
Chemenu | CM199256-25g |
2-(Methylthio)thiophene |
5780-36-9 | 95% | 25g |
$355 | 2021-08-05 | |
TRC | M725680-500mg |
2-(Methylthio)thiophene |
5780-36-9 | 500mg |
$ 80.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M59400-1g |
2-(Methylthio)thiophene |
5780-36-9 | 1g |
¥228.0 | 2021-09-08 | ||
Apollo Scientific | OR4091-1g |
2-(Methylthio)thiophene |
5780-36-9 | 1g |
£16.00 | 2025-02-20 | ||
Matrix Scientific | 088962-1g |
2-(Methylthio)thiophene |
5780-36-9 | 1g |
$70.00 | 2023-09-05 | ||
Chemenu | CM199256-10g |
2-(Methylthio)thiophene |
5780-36-9 | 95% | 10g |
$207 | 2023-01-19 | |
Key Organics Ltd | PS-5054-1MG |
2-(Methylthio)thiophene |
5780-36-9 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | PS-5054-5MG |
2-(Methylthio)thiophene |
5780-36-9 | >95% | 5mg |
£46.00 | 2025-02-09 |
2-(Methylthio)thiophene 関連文献
-
Dan Zhu,Denghu Chang,Lei Shi Chem. Commun. 2015 51 7180
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Ana Rioz-Martínez,Malgorzata Kopacz,Gonzalo de Gonzalo,Daniel E. Torres Pazmi?o,Vicente Gotor,Marco W. Fraaije Org. Biomol. Chem. 2011 9 1337
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Shengzong Liang,Gerald B. Hammond,Bo Xu Green Chem. 2018 20 680
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Jianlin Han,Vadim A. Soloshonok,Karel D. Klika,Józef Drabowicz,Alicja Wzorek Chem. Soc. Rev. 2018 47 1307
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5. Competitive cyclisation of singlet and triplet nitrenes. Part 6. The cyclisation of 2-azidophenyl thienyl sulphidesJohn M. Lindley,Otto Meth-Cohn,Hans Suschitzky J. Chem. Soc. Perkin Trans. 1 1978 1198
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6. 794. Potential thiophen chemotherapeutics. Part V. Preparation and proof of structure of some substituted 5-aminothiophen-2-sulphonamidesJ. Cymerman-Craig,G. N. Vaughan,W. K. Warburton J. Chem. Soc. 1956 4114
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Tevfik Aysu,Mehmet Ma?uk Kü?ük,Ayhan Demirba? RSC Adv. 2014 4 55912
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8. Potential thiophen chemotherapeutics. Part III. Some 5-substituted 2-thienyl sulphides and sulphonesJ. Cymerman-Craig,J. W. Loder J. Chem. Soc. 1954 237
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Si-Chang Wang,Ming-Nan Feng,Yue Ji,Wei-Wei Han,Cong-Yu Ke,Qun-Zheng Zhang,Xun-Li Zhang RSC Adv. 2021 11 12136
-
Ling Pan,Xihe Bi,Qun Liu Chem. Soc. Rev. 2013 42 1251
2-(Methylthio)thiopheneに関する追加情報
2-(Methylthio)thiophene: A Comprehensive Overview
The compound with CAS No. 5780-36-9, commonly referred to as 2-(Methylthio)thiophene, is a sulfur-containing heterocyclic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its thiophene ring structure, which is a five-membered aromatic ring containing two sulfur atoms. The methylthio group attached to the second position of the thiophene ring imparts unique electronic and structural properties to the molecule, making it a valuable component in various chemical and industrial applications.
Recent advancements in synthetic methodologies have enabled the efficient production of 2-(Methylthio)thiophene through a variety of routes, including oxidative coupling reactions and thiolation processes. These methods have not only improved the yield but also enhanced the purity of the compound, which is critical for its application in sensitive areas such as drug development and electronic materials. The ability to synthesize 2-(Methylthio)thiophene in large quantities has further solidified its position as a key intermediate in organic synthesis.
The chemical structure of 2-(Methylthio)thiophene plays a pivotal role in its reactivity and functionality. The thiophene ring is known for its aromaticity, which provides stability and reactivity towards electrophilic substitution reactions. The presence of the methylthio group at the second position introduces additional electron-donating effects, which can influence the electronic properties of the molecule. This makes 2-(Methylthio)thiophene an attractive candidate for use in semiconducting materials and optoelectronic devices.
One of the most promising applications of 2-(Methylthio)thiophene lies in its use as a building block for more complex organic molecules. Researchers have utilized this compound to construct advanced materials such as polymers and oligomers with tailored electronic properties. For instance, recent studies have demonstrated that polymers derived from 2-(Methylthio)thiophene exhibit excellent charge transport characteristics, making them suitable for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). These findings underscore the potential of 2-(Methylthio)thiophene in advancing next-generation electronic devices.
In addition to its role in materials science, 2-(Methylthio)thiophene has also shown promise in pharmacological applications. The compound's unique sulfur-containing structure has been implicated in various biological processes, including antioxidant activity and anti-inflammatory effects. Recent studies have explored the potential of 2-(Methylthio)thiophene as a lead compound for drug development, particularly in the context of treating inflammatory diseases and oxidative stress-related disorders.
The physical properties of 2-(Methylthio)thiophene are another area of active research. Its solubility, melting point, and thermal stability are critical factors that influence its suitability for different applications. For example, high thermal stability is essential for use in high-temperature environments such as those encountered in semiconductor manufacturing. Researchers have conducted detailed studies to optimize these properties through structural modifications and functionalization strategies.
Another intriguing aspect of 2-(Methylthio)thiophene is its reactivity towards various chemical transformations. The thiophene ring can undergo electrophilic substitution at specific positions, enabling the introduction of diverse functional groups. This versatility allows chemists to tailor the properties of 2-(Methylthio)thiophene for specific applications. For instance, substitution at the third or fifth positions can lead to compounds with enhanced electronic or optical properties.
Looking ahead, the continued exploration of 2-(Methyl
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